![molecular formula C6H4ClNO2S B3070303 4-Chloro-3-nitrobenzenethiol CAS No. 100191-28-4](/img/structure/B3070303.png)
4-Chloro-3-nitrobenzenethiol
Overview
Description
“4-Chloro-3-nitrobenzenethiol” is a chemical compound with the molecular formula C6H4ClNO2S . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-nitrobenzenethiol” is defined by its molecular formula, C6H4ClNO2S . The exact structure would involve the specific arrangement of these atoms in space, which is not provided in the search results.Scientific Research Applications
Antibacterial and Antimicrobial Agents
4-Chloro-3-nitrobenzenethiol derivatives have been synthesized and characterized for their antimicrobial activity . These compounds exhibit good to moderate antimicrobial properties, making them potential candidates for developing new antibacterial agents. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi.
DNA Gyrase Inhibition
Docking studies have revealed that some 4-chloro-3-nitrobenzenethiol derivatives exhibit binding affinity toward DNA Gyrase-A . DNA Gyrase is an essential enzyme involved in DNA replication and repair. Inhibition of this enzyme can disrupt bacterial growth and proliferation, making these derivatives interesting targets for drug development.
Co-crystals and Bending Mechanisms
In co-crystals involving caffeine, 4-chloro-3-nitrobenzoic acid, and methanol, 4-chloro-3-nitrobenzenethiol plays a role in bending mechanisms. The combination of molecular rotation and movement contributes to the necessary compression and expansion during bending . Understanding these interactions can have implications in materials science and crystal engineering.
Plasmon-Driven Catalysis
Researchers have investigated plasmon-driven catalytic reactions involving 4-chloro-3-nitrobenzenethiol (4-NBT) to dimethylaminobenzene (DMAB). Time-dependent surface-enhanced Raman scattering (SERS) experiments revealed reciprocal behavior in this reaction. These findings could enhance plasmon-driven catalytic performance and modulate industrial reduction processes .
Mechanism of Action
Target of Action
4-Chloro-3-nitrobenzenethiol, similar to its analog 4-Nitrothiophenol, is known to bind covalently to noble metals due to their molecular structure . This property makes them commonly used reporter molecules for various experiments, especially within the scope of surface- and tip-enhanced Raman spectroscopy .
Mode of Action
The interaction of 4-Chloro-3-nitrobenzenethiol with its targets involves a process known as resonant Raman scattering . This process is characterized by the molecule exhibiting two intrinsic resonances at specific wavelengths . The resonant Raman scattering cross-section of the molecule is also significant, which is an important factor in a wide range of experiments .
Biochemical Pathways
2C4NP is degraded via the 1,2,4-benzenetriol (BT) pathway in certain Gram-negative bacteria . The hnp
gene cluster is suspected to be involved in the catabolism of 2C4NP .
Result of Action
The result of the action of 4-Chloro-3-nitrobenzenethiol is largely dependent on the context of its use. In the context of resonant Raman spectroscopy, the molecule’s interaction with noble metals results in significant Raman scattering, which is useful in various experimental setups .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-nitrobenzenethiol can be influenced by various environmental factors. For instance, the molecule’s interaction with noble metals (its target of action) can be affected by the presence and concentration of these metals in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence the molecule’s action and stability.
properties
IUPAC Name |
4-chloro-3-nitrobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMABJPMMKXFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzenethiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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